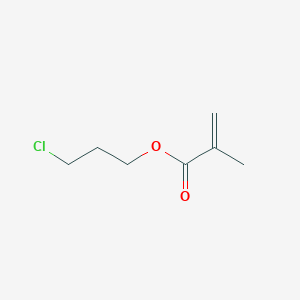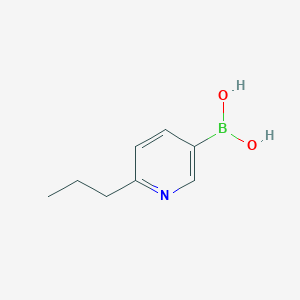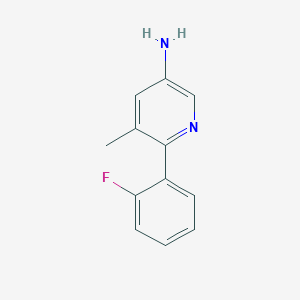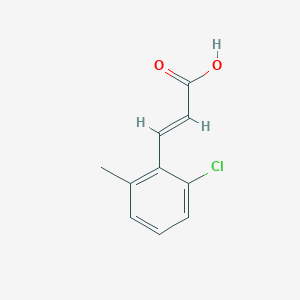
3-Chloropropyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, 3-chloropropyl ester is an organic compound with the molecular formula C7H11ClO2. It is a derivative of methacrylic acid and is characterized by the presence of a chlorine atom attached to the propyl group. This compound is used in various industrial applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 2-methyl-, 3-chloropropyl ester typically involves the esterification of methacrylic acid with 3-chloropropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of 2-Propenoic acid, 2-methyl-, 3-chloropropyl ester is carried out in large-scale reactors. The process involves the continuous addition of methacrylic acid and 3-chloropropanol to the reactor, along with the acid catalyst. The reaction is maintained at an elevated temperature to ensure complete conversion. The product is then separated from the reaction mixture using distillation columns and further purified to achieve the desired purity levels.
Types of Reactions:
Substitution Reactions: The chlorine atom in 2-Propenoic acid, 2-methyl-, 3-chloropropyl ester can undergo nucleophilic substitution reactions, where the chlorine is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Polymerization: The compound can undergo free radical polymerization to form polymers and copolymers. This reaction is initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
Hydrolysis: In the presence of water and a base, the ester group can be hydrolyzed to form methacrylic acid and 3-chloropropanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia are commonly used.
Polymerization: Free radical initiators like benzoyl peroxide or azobisisobutyronitrile are used under controlled temperature conditions.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are used under reflux conditions.
Major Products Formed:
Substitution Reactions: Products include substituted esters or amides.
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and 3-chloropropanol.
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, 3-chloropropyl ester has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties for coatings, adhesives, and sealants.
Biological Research: The compound is used in the modification of biomolecules and surfaces to study cell adhesion, protein interactions, and other biological processes.
Material Science: It is employed in the development of functional materials with tailored properties for applications in electronics, optics, and nanotechnology.
Medicinal Chemistry: The compound is explored for its potential use in drug delivery systems and as a building block for the synthesis of bioactive molecules.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 3-chloropropyl ester involves its reactivity towards nucleophiles and free radicals. The ester group can undergo hydrolysis to release methacrylic acid, which can further participate in various biochemical pathways. The chlorine atom can be substituted by other functional groups, leading to the formation of derivatives with different biological activities. The compound’s ability to polymerize makes it useful in creating materials with specific mechanical and chemical properties.
Comparaison Avec Des Composés Similaires
Methacrylic Acid, 3-Chloropropyl Ester: Similar in structure but lacks the methyl group on the propenoic acid moiety.
Methacrylic Acid, 2-Hydroxypropyl Ester: Contains a hydroxyl group instead of a chlorine atom.
Acrylic Acid, 3-Chloropropyl Ester: Similar structure but lacks the methyl group on the propenoic acid moiety.
Uniqueness: 2-Propenoic acid, 2-methyl-, 3-chloropropyl ester is unique due to the presence of both the chlorine atom and the methyl group, which impart distinct reactivity and properties. The chlorine atom allows for nucleophilic substitution reactions, while the methyl group enhances the compound’s stability and polymerization potential.
Propriétés
IUPAC Name |
3-chloropropyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c1-6(2)7(9)10-5-3-4-8/h1,3-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRXPKPCWXCKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569208 |
Source


|
| Record name | 3-Chloropropyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44903-02-8 |
Source


|
| Record name | 3-Chloropropyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dilithium;3-amino-9-[2-carboxy-4-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate](/img/structure/B12082368.png)

![Methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-(1,2,3-triacetyloxypropyl)-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate](/img/structure/B12082385.png)

![[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine](/img/structure/B12082390.png)


![2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B12082410.png)
![2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid](/img/structure/B12082417.png)
![[[5-[6-(6-Aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12082421.png)
![Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-](/img/structure/B12082429.png)


